Superior Potency in Apoptosis-Resistant Glioblastoma
Ophiobolin A exhibits sub-micromolar growth inhibition in a panel of human glioblastoma (GBM) cell lines, a key differentiator from its biosynthetic precursor Anhydroophiobolin A. In a five-dose NCI screen across four GBM cell lines (SF-268, SNB-19, SF-295, U251) and one gliosarcoma line (SF-539), Ophiobolin A achieved IC50 values (50% growth inhibition) in the range of ~0.1–1 µM after 48 hours of treatment [1]. In stark contrast, the closely related compound Anhydroophiobolin A was found to be cytotoxic to HepG2 and K562 cancer cells with significantly higher IC50 values of 55.7 µM and 39.5 µM, respectively .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~0.1–1 µM against 5 GBM/gliosarcoma cell lines (48h) |
| Comparator Or Baseline | Anhydroophiobolin A: IC50 55.7 µM (HepG2) and 39.5 µM (K562) |
| Quantified Difference | Ophiobolin A is approximately 40–550 times more potent |
| Conditions | NCI 5-dose screen (48h) for target; MTT assay for comparator |
Why This Matters
The ~40–550x potency advantage confirms Ophiobolin A's unique viability as a lead scaffold, whereas Anhydroophiobolin A is essentially inactive for most cancer models.
- [1] Bury, M., et al. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity. Cell Death Dis. 2013, 4, e561 (Figure 1). View Source
